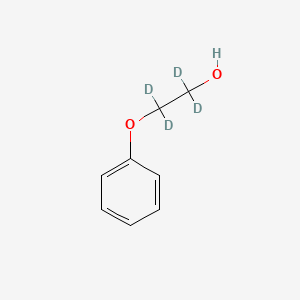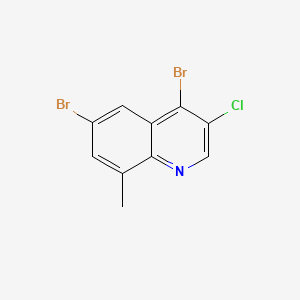
Ácido 3-bromo-4-fluoro-5-nitrobenzoico
Descripción general
Descripción
3-Bromo-4-fluoro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reaction , which involves the transmetalation of organoboron reagents .
Result of Action
Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity .
Action Environment
It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature) .
Análisis Bioquímico
Biochemical Properties
The nitro group in 3-Bromo-4-fluoro-5-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds .
Cellular Effects
The polar character of the nitro group can influence cell function .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dry, room temperature environment .
Metabolic Pathways
Nitro compounds can be prepared by displacement reactions with nitrite ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 3-bromo-4-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of 3-Bromo-4-fluoro-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the aromatic ring makes it susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Reduction: 3-Bromo-4-fluoro-5-aminobenzoic acid.
Coupling: Various substituted benzoic acids depending on the boronic acid used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Fluoro-4-nitrobenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-nitrobenzoic acid: Lacks the fluorine atom, affecting its electronic properties and reactivity .
Uniqueness
3-Bromo-4-fluoro-5-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzoic acid core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPOWDIDJDBOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716481 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290117-21-3 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)






![N-[(3R)-pyrrolidin-3-ylmethyl]acetamide](/img/structure/B572696.png)


